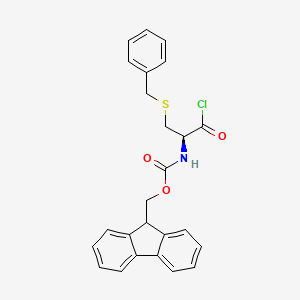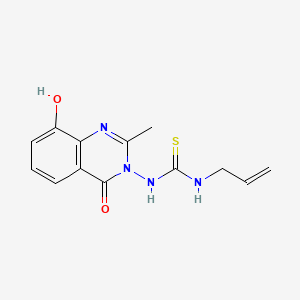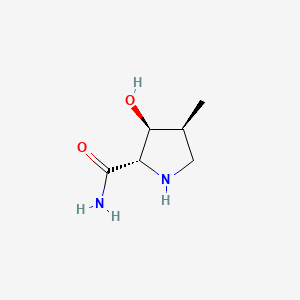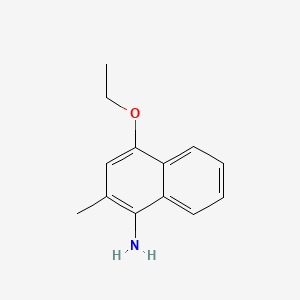![molecular formula C22H28N4O7 B560850 4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol CAS No. 100852-76-4](/img/structure/B560850.png)
4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol is a complex organic compound with the molecular formula C22H28N4O7 and a molecular weight of 460.48 g/mol . This compound is characterized by the presence of an azo group (-N=N-) linked to a nitrophenyl group and a phenol group, along with a macrocyclic ether containing nitrogen.
Preparation Methods
The synthesis of 4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-nitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)phenol under controlled pH conditions to form the azo compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Substitution: The azo group can participate in electrophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: The compound can be used in biological assays to study enzyme activities and protein interactions.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The macrocyclic ether moiety may facilitate binding to specific proteins or nucleic acids, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar compounds to 4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol include:
4-[(4-Nitrophenyl)azo]phenol: Lacks the macrocyclic ether moiety, making it less complex and potentially less specific in its interactions.
4-[(4-Aminophenyl)azo]-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)phenol: Contains an amino group instead of a nitro group, which may alter its reactivity and applications.
4-[(4-Nitrophenyl)azo]-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)aniline: Similar structure but with an aniline group, which may affect its chemical properties and uses.
The uniqueness of this compound lies in its combination of an azo group, nitrophenyl group, phenol group, and macrocyclic ether, providing a versatile platform for various applications in research and industry.
Properties
CAS No. |
100852-76-4 |
|---|---|
Molecular Formula |
C22H28N4O7 |
Molecular Weight |
460.487 |
IUPAC Name |
4-[(4-nitrophenyl)hydrazinylidene]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C22H28N4O7/c27-22-6-3-19(24-23-18-1-4-20(5-2-18)26(28)29)17-21(22)25-7-9-30-11-13-32-15-16-33-14-12-31-10-8-25/h1-6,17,23H,7-16H2 |
InChI Key |
DCHAQGSDSKDUBL-UHFFFAOYSA-N |
SMILES |
C1COCCOCCOCCOCCN1C2=CC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C=CC2=O |
Synonyms |
4-[(4-Nitrophenyl)azo]-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-7,8-dimethyl-4-[[(Z)-2-methylbut-2-enoyl]oxymethyl]-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid](/img/structure/B560770.png)


![dimethyl (1'R,3'S,5'R,7'R)-8'-oxospiro[1,3-dithiolane-2,4'-adamantane]-1',3'-dicarboxylate](/img/structure/B560775.png)


![5-{(Z)-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B560780.png)



![[1,1-Biphenyl]-2,4-diol,5-chloro-](/img/structure/B560786.png)


